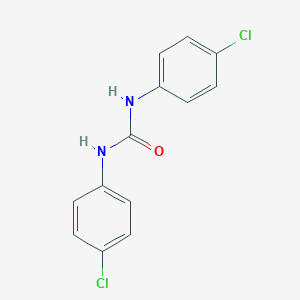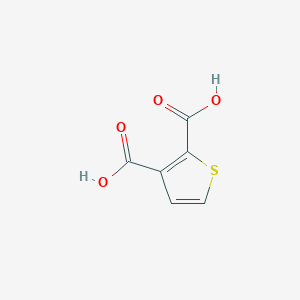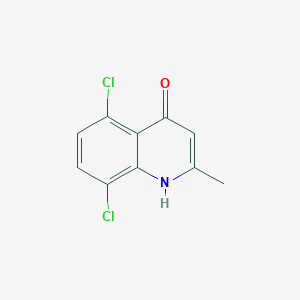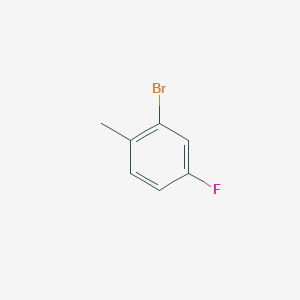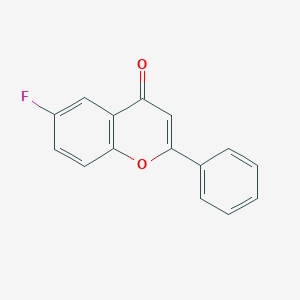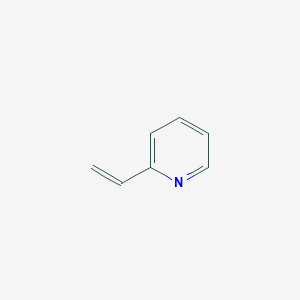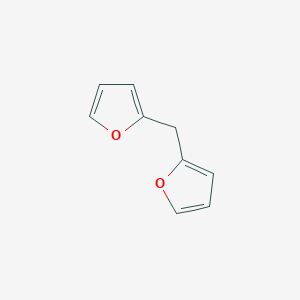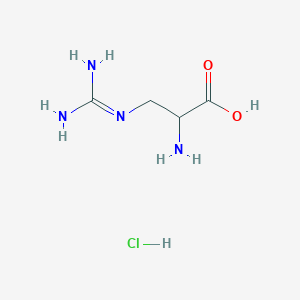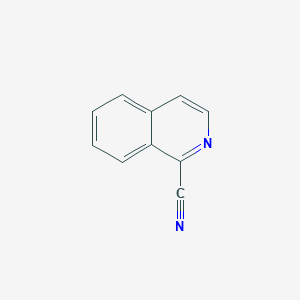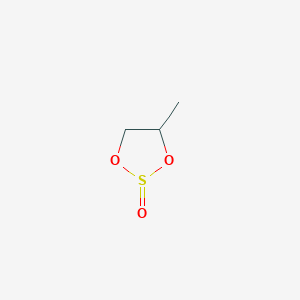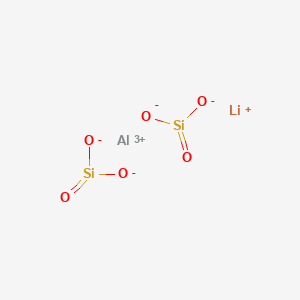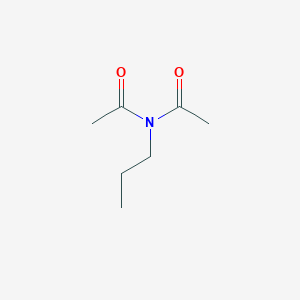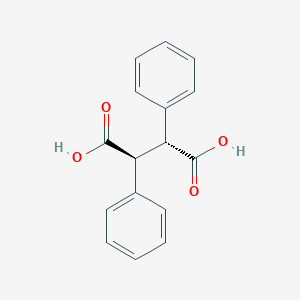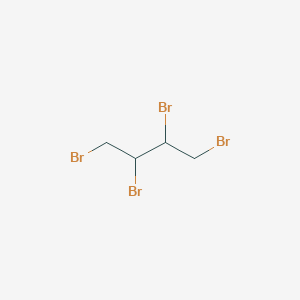
1,2,3,4-Tetrabromobutane
Übersicht
Beschreibung
1,2,3,4-Tetrabromobutane is an organic compound with the molecular formula C₄H₆Br₄. It is a brominated derivative of butane, characterized by the presence of four bromine atoms attached to the carbon backbone. This compound is known for its significant applications in various fields, including chemistry and industry .
Vorbereitungsmethoden
1,2,3,4-Tetrabromobutane can be synthesized through the addition reaction of butadiene with bromine in the presence of chloroform as a solvent . The reaction conditions typically involve controlled temperatures and the gradual addition of bromine to ensure complete bromination. Industrial production methods may vary, but they generally follow similar principles to achieve high yields and purity.
Analyse Chemischer Reaktionen
1,2,3,4-Tetrabromobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace bromine atoms with hydroxyl groups or other nucleophiles.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or even butane, depending on the reducing agents and conditions used.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or other unsaturated compounds
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a catalyst for reduction, and strong bases for elimination reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrabromobutane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds and as a building block for more complex molecules.
Biology: Research studies may utilize this compound to investigate the effects of brominated organic compounds on biological systems.
Medicine: While not directly used as a drug, it can serve as an intermediate in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism by which 1,2,3,4-Tetrabromobutane exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and elimination reactions. In biological systems, the compound’s brominated nature may interact with cellular components, although detailed pathways and molecular targets are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrabromobutane can be compared with other brominated butanes, such as 1,2-dibromobutane and 1,4-dibromobutane. The key differences lie in the number and positions of bromine atoms, which influence their reactivity and applications. For instance:
1,2-Dibromobutane: Contains two bromine atoms at positions 1 and 2. It is less brominated and may have different reactivity patterns.
1,4-Dibromobutane: Contains two bromine atoms at positions 1 and 4. .
This compound’s uniqueness lies in its higher degree of bromination, making it more reactive in certain chemical processes and suitable for specific industrial applications.
Eigenschaften
IUPAC Name |
1,2,3,4-tetrabromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRZLIGHKHRTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CBr)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883686 | |
| Record name | Butane, 1,2,3,4-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2,3,4-Tetrabromobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19183 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00672 [mmHg] | |
| Record name | 1,2,3,4-Tetrabromobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19183 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1529-68-6 | |
| Record name | 1,2,3,4-Tetrabromobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrabromobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabromobutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1,2,3,4-tetrabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,2,3,4-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrabromobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2,3,4-Tetrabromobutane in studying the thermal decomposition of polymers?
A1: [] this compound (TBB) is used as a model compound to investigate the flame-retardant properties of bromine-containing compounds in poly(ethylene terephthalate) (PET) fabrics. While TBB doesn't significantly alter the thermal decomposition temperature of PET [], analysis reveals that bromine from TBB is incorporated into the decomposition products. This suggests that vinyl groups, formed during PET degradation, react with hydrogen bromide released from TBB, leading to brominated products. This provides insights into how bromine-containing compounds can enhance the flame retardancy of polymers.
Q2: Can you describe the dissolution of gold in dilute nitric acid and the role of metal chlorides?
A2: [] While gold is typically resistant to nitric acid, research has shown that it can be dissolved in dilute nitric acid (0.1-2 mol dm-3) when combined with specific metal chlorides. This enhanced oxidizing ability is attributed to the formation of highly reactive nitryl (NO2+) ions in the presence of concentrated salts. The effectiveness of chloride salts in promoting gold dissolution follows the order: Et4N+ << Na+ < Li+ < Ca2+ < Mg2+. The dissolution rate of gold increases with increasing temperature and concentration of the metal chloride salts [].
Q3: How does this compound help understand the oxidation mechanism of dilute nitric acid?
A3: [] While not directly involved in the gold dissolution study, the research paper highlights the use of this compound in a separate experiment demonstrating the oxidizing power of dilute nitric acid. Researchers successfully brominated trans-1,4-dibromo-2-butene to this compound using dilute nitric acid (2.0 mol dm-3) containing lithium bromide and lithium chloride. This reaction, along with others described in the paper, provides evidence that dilute nitric acid can effectively oxidize bromide ions to bromine in the presence of concentrated salts, further supporting the proposed mechanism for enhanced gold dissolution.
Q4: Are there any known toxicological concerns associated with this compound?
A4: [] While this specific paper focuses on the chemical reactions and material properties of this compound, a separate study [] investigated its potential mutagenic and adverse reproductive effects in rats. This highlights the importance of considering the broader toxicological profile of chemical compounds, even when the primary research focus is on their physicochemical properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


